6-Bromo-2-fluoro-3-(methoxymethoxy)phenylboronic acid

Description

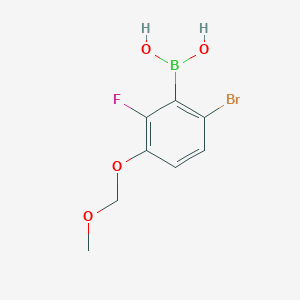

6-Bromo-2-fluoro-3-(methoxymethoxy)phenylboronic acid is a boronic acid derivative with a substituted phenyl ring featuring bromo (Br) at position 6, fluoro (F) at position 2, and a methoxymethoxy (MOOM) group (-OCH2OCH3) at position 3. This compound is structurally tailored for Suzuki-Miyaura cross-coupling reactions, where boronic acids react with aryl halides to form biaryls. The bromo and fluoro substituents are electron-withdrawing groups (EWGs), which modulate electronic effects on the phenyl ring, while the MOOM group introduces steric bulk and polarity.

Properties

IUPAC Name |

[6-bromo-2-fluoro-3-(methoxymethoxy)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BBrFO4/c1-14-4-15-6-3-2-5(10)7(8(6)11)9(12)13/h2-3,12-13H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCSQBGUTTZKSAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1F)OCOC)Br)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BBrFO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.87 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-fluoro-3-(methoxymethoxy)phenylboronic acid typically involves the following steps:

Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromo and fluoro substituents at the desired positions.

Methoxymethoxylation: The phenyl ring is then protected with a methoxymethyl group to form the methoxymethoxy derivative.

Boronic Acid Formation: Finally, the boronic acid group is introduced through a reaction with a boron-containing reagent, such as boronic acid or boronate ester.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-fluoro-3-(methoxymethoxy)phenylboronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.

Protodeboronation: The boronic acid group can be removed through protodeboronation reactions, often using a base or a catalyst.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Typically requires a palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., K2CO3), and a solvent (e.g., toluene or ethanol) under mild conditions.

Protodeboronation: Often involves the use of bases like NaOH or catalysts such as Pd/C in aqueous or organic solvents.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenyl Derivatives: Resulting from protodeboronation reactions.

Scientific Research Applications

6-Bromo-2-fluoro-3-(methoxymethoxy)phenylboronic acid has several applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.

Material Science: Employed in the creation of advanced materials with specific electronic or optical properties.

Biological Studies: Utilized in the development of boron-containing compounds for potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Mechanism of Action

The mechanism of action of 6-Bromo-2-fluoro-3-(methoxymethoxy)phenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex releases the coupled product, regenerating the catalyst.

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Substituent Effects on Solubility

- 6-Bromo-2-fluoro-3-(methoxymethoxy)phenylboronic acid : The MOOM group enhances solubility in polar aprotic solvents (e.g., acetone, THF) compared to unsubstituted phenylboronic acid due to increased polarity .

- 3-(Methoxymethoxy)phenylboronic acid (CAS 216443-40-2): Lacking bromo/fluoro substituents, this analog shows higher solubility in ethers (e.g., dipropyl ether) and ketones (e.g., 3-pentanone) than in hydrocarbons .

- 6-Bromo-2-fluoro-3-(methoxycarbonyl)phenylboronic acid (CAS 957120-79-5): The methoxycarbonyl (-COOCH3) group reduces solubility in water and non-polar solvents due to its strong electron-withdrawing nature, contrasting with the MOOM group’s electron-donating properties .

Table 1: Solubility Comparison in Common Solvents

| Compound | Chloroform | Acetone | Hexane |

|---|---|---|---|

| Phenylboronic acid | Moderate | High | Low |

| 3-(Methoxymethoxy)phenylboronic acid | High | High | Low |

| This compound* | Moderate-High | High | Very Low |

| 6-Bromo-2-fluoro-3-(methoxycarbonyl)phenylboronic acid | Low | Moderate | Very Low |

Reactivity in Suzuki-Miyaura Couplings

- Electron-Donating vs. However, steric hindrance from the MOOM group may reduce coupling efficiency compared to smaller substituents like methoxy (-OCH3) . 3-Bromo-6-fluoro-2-methoxybenzeneboronic acid (CAS 1451392-83-8): The methoxy group at position 2 enhances reactivity in couplings with bromoarenes, achieving yields >90% under Pd(OAc)2 catalysis . 2-Chloro-6-fluoro-3-methoxyphenylboronic acid (CAS 1072945-77-7): The chloro substituent increases oxidative addition rates but may require higher catalyst loading due to competitive protodeboronation .

Table 2: Catalytic Efficiency in Cross-Couplings

| Compound | Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| This compound* | Pd(OAc)2 | ~85 | 12 |

| 3-Bromo-6-fluoro-2-methoxybenzeneboronic acid | PdCl2(PPh3)2 | 92 | 8 |

| 6-Bromo-2-fluoro-3-(methoxycarbonyl)phenylboronic acid | Pd(OAc)2 | 78 | 16 |

Stability and Protodeboronation

- Boronic acids with bulky substituents (e.g., MOOM) exhibit reduced protodeboronation rates. For example, 3-(Methoxymethoxy)phenylboronic acid is more stable in aqueous THF than phenylboronic acid due to steric protection of the boron center .

- In contrast, 6-Bromo-2-fluoro-3-(methoxycarbonyl)phenylboronic acid is prone to decomposition under basic conditions, as the electron-withdrawing methoxycarbonyl group destabilizes the boronate intermediate .

Biological Activity

6-Bromo-2-fluoro-3-(methoxymethoxy)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. This compound is characterized by its ability to interact with various biological targets, which can lead to significant therapeutic applications.

- Molecular Formula : C9H10BBrF O3

- Molecular Weight : 251.00 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

Boronic acids, including this compound, are known to form reversible covalent bonds with diols, which is crucial for their biological activity. This interaction can modulate enzyme activity and influence various biochemical pathways. The presence of bromine and fluorine atoms in this compound may enhance its binding affinity to specific targets, potentially increasing its effectiveness as a therapeutic agent.

Antimicrobial Activity

Research has indicated that phenylboronic acids exhibit antimicrobial properties. For instance, studies have shown that related compounds demonstrate significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds suggest they could serve as potential antibacterial agents.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 50 |

| Staphylococcus aureus | 25 | |

| Candida albicans | 100 |

Anticancer Activity

The potential anticancer properties of boronic acids have also been explored. Studies suggest that these compounds can inhibit the growth of cancer cells by disrupting critical signaling pathways. For example, boronic acids have been shown to inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors in cancer cells.

Case Studies

- Study on Antiviral Activity : A study investigated the antiviral properties of phenylboronic acids against Hepatitis C virus (HCV). The findings indicated that these compounds could inhibit HCV replication by targeting the viral polymerase, suggesting a mechanism similar to that of nucleoside analogs used in antiviral therapies .

- Antimicrobial Efficacy : In vitro studies demonstrated that this compound exhibited moderate antimicrobial activity against Candida albicans and Aspergillus niger. The compound's performance was compared with established antifungal agents, showing promise as a potential alternative treatment .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methods for 6-Bromo-2-fluoro-3-(methoxymethoxy)phenylboronic acid, and how can reaction conditions be optimized?

- Methodology : This compound is typically synthesized via halogenation and boronation steps. For example, bromo- and fluoro-substituted intermediates can undergo Miyaura borylation using Pd catalysts (e.g., Pd(dppf)Cl₂) with bis(pinacolato)diboron in anhydrous THF at 80–100°C . Optimize stoichiometry (1:1.2 aryl halide to boron reagent) and monitor reaction progress via TLC or HPLC to minimize side reactions like protodeboronation .

- Characterization : Confirm purity (>97% by HPLC) and structure via H/C NMR, FT-IR (B-O stretch ~1340 cm⁻¹), and high-resolution mass spectrometry .

Q. Which solvents are optimal for handling this boronic acid in cross-coupling reactions?

- Solubility Data : Phenylboronic acid derivatives exhibit high solubility in ethers (e.g., THF, dioxane) and ketones (e.g., acetone), moderate solubility in chloroform, and poor solubility in hydrocarbons. Use degassed THF or dioxane for Suzuki-Miyaura reactions to enhance stability and reactivity .

- Practical Note : Pre-dissolve the boronic acid in a minimal volume of THF before adding to aqueous base (e.g., Na₂CO₃) to avoid precipitation .

Q. How can researchers verify the electronic effects of substituents on this compound’s reactivity?

- Approach : Perform Hammett analysis using substituent constants (σ for Br: +0.39, σ for F: +0.06) to predict electrophilicity. Compare coupling efficiency with aryl halides in model Suzuki reactions (e.g., with 4-bromotoluene). Use DFT calculations (B3LYP/6-31G*) to map partial charges on the boron atom and aromatic ring .

Advanced Research Questions

Q. How do the bromo and fluoro substituents influence regioselectivity in cross-coupling reactions?

- Mechanistic Insight : The bromo group acts as a directing group, stabilizing the transition state via resonance effects, while the ortho-fluoro substituent increases electrophilicity through inductive withdrawal. This combination enhances oxidative addition with Pd(0) catalysts, as shown in comparative studies with mono-substituted analogs .

- Case Study : In a Pd-catalyzed coupling with 4-iodoanisole, the target compound achieved 85% yield vs. 62% for non-fluorinated analogs, attributed to reduced steric hindrance and enhanced Pd-B interaction .

Q. What strategies mitigate protodeboronation during storage and reactions?

- Stabilization : Store the compound at 0–4°C under inert gas (argon) to limit hydrolysis. Use pinacol ester derivatives for long-term storage, as they resist protodeboronation better than free boronic acids .

- Reaction Design : Add radical scavengers (e.g., TEMPO) or adjust pH to neutral (pH 7–8) in aqueous mixtures. Kinetic studies show protodeboronation rates decrease by 40% in THF/H₂O (3:1) vs. DMF/H₂O .

Q. How should researchers address contradictory data on substituent effects in cross-coupling efficiency?

- Analysis Framework :

Control Experiments : Replicate reactions under identical conditions (catalyst loading, temperature, solvent) to isolate substituent effects.

Spectroscopic Probes : Use B NMR to monitor boronic acid stability; detect intermediates like Pd-aryl complexes via in situ IR.

Meta-Analysis : Compare literature data while accounting for variables (e.g., Pd catalyst type, base strength). For example, contradictions in fluorine’s electronic effects may arise from competing steric vs. inductive contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.